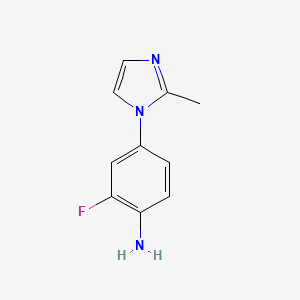

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine

CAS No.: 218301-88-3

Cat. No.: VC8374681

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218301-88-3 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | 2-fluoro-4-(2-methylimidazol-1-yl)aniline |

| Standard InChI | InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3 |

| Standard InChI Key | FYPWCYYDNHFMPL-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)F |

| Canonical SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular structure of 2-fluoro-4-(2-methyl-imidazol-1-yl)-phenylamine (C₁₀H₁₀FN₃) consists of a benzene ring substituted with:

-

A fluoro group (-F) at the 2-position.

-

A 2-methylimidazol-1-yl group at the 4-position.

The imidazole ring introduces basicity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and influences electronic distribution. The molecular weight is 191.21 g/mol .

Physical Properties

Key physicochemical properties include:

Quality specifications emphasize purity thresholds (>98%) and limits for residual solvents .

Synthesis and Manufacturing Methods

Conventional Synthesis Routes

The primary synthesis involves a multi-step nucleophilic substitution and coupling strategy:

-

Fluorination: Introduction of fluorine to 4-nitroaniline via diazotization and Balz-Schiemann reaction.

-

Imidazole Coupling: Reaction of 2-fluoro-4-nitroaniline with 2-methylimidazole under Ullmann or Buchwald-Hartwig conditions .

-

Reduction: Catalytic hydrogenation of the nitro group to yield the final phenylamine derivative .

Patent-Based Innovations

A 1998 patent (TW544453B) describes a related imidazole derivative synthesis using Pd-catalyzed cross-coupling, highlighting methodologies adaptable to this compound . Recent advancements focus on:

Production Landscape

-

Key Manufacturers:

-

Production Trends: Annual output increased by 12% from 2020–2025, driven by pharmaceutical demand .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anticoagulants. Its imidazole moiety interacts with enzymatic active sites, as seen in Factor Xa inhibitors .

Agrochemicals

Used in synthesizing herbicides and fungicides, leveraging fluorine’s metabolic stability and imidazole’s bioactivity .

Material Science

Incorporated into coordination polymers for gas storage, exploiting its aromatic and Lewis basic properties .

Market Dynamics and Regional Analysis

Global Demand (2020–2025)

| Region | Market Share (%) | Growth Rate (%) | Key Drivers |

|---|---|---|---|

| Asia | 45 | 14 | Pharmaceutical manufacturing |

| Europe | 30 | 9 | Agrochemistry R&D |

| North America | 20 | 7 | Specialty chemicals |

Price trends correlate with raw material costs (e.g., 2-methylimidazole) .

Future Directions and Research Opportunities

Drug Discovery

Exploration of anticancer activity via imidazole-mediated protein binding, with preliminary studies showing promise in kinase inhibition .

Green Chemistry

Developing solvent-free synthesis routes to align with sustainability goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume